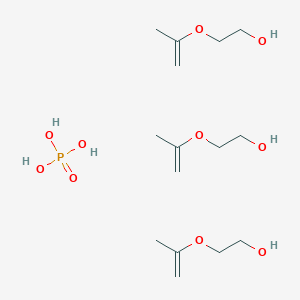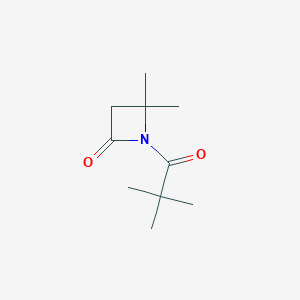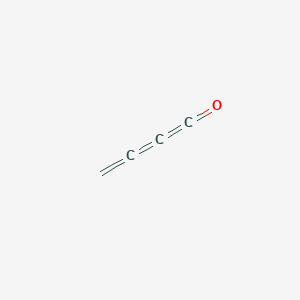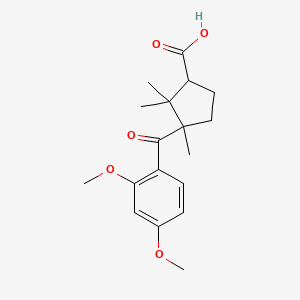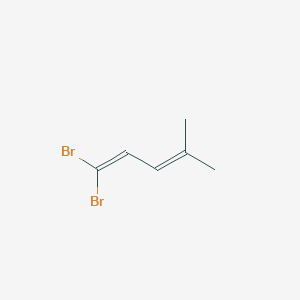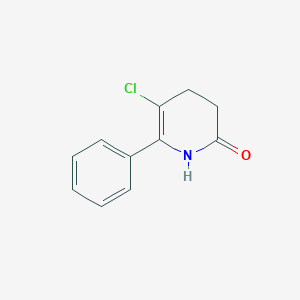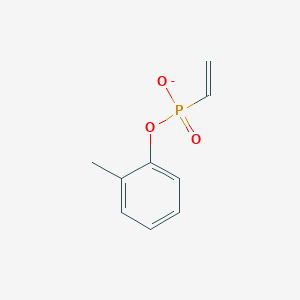
2-Methylphenyl ethenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl ethenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methylphenyl and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl ethenylphosphonate typically involves the reaction of 2-methylphenol with ethenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2-Methylphenol+Ethenylphosphonic dichloride→2-Methylphenyl ethenylphosphonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl ethenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates with various functional groups.
Scientific Research Applications
2-Methylphenyl ethenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methylphenyl ethenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the ethenyl group can participate in various organic reactions, facilitating the formation of complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic acid: Similar in structure but lacks the ethenyl group.
2-Methylphenylphosphonic acid: Similar but without the ethenyl group.
Ethenylphosphonic acid: Lacks the 2-methylphenyl group.
Uniqueness
2-Methylphenyl ethenylphosphonate is unique due to the presence of both the 2-methylphenyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62955-90-2 |
|---|---|
Molecular Formula |
C9H10O3P- |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
ethenyl-(2-methylphenoxy)phosphinate |
InChI |
InChI=1S/C9H11O3P/c1-3-13(10,11)12-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3,(H,10,11)/p-1 |
InChI Key |
QEFFLYQVYDSREE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(C=C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504292.png)
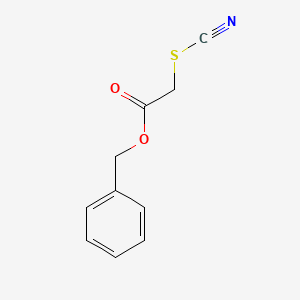
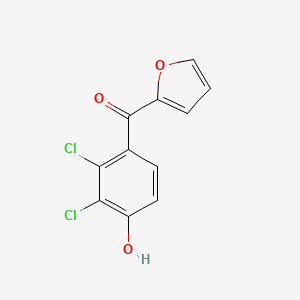
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)
